(R)-1-(5-Methylfuran-2-YL)propan-1-amine (R)-1-(5-Methylfuran-2-YL)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 473732-94-4
VCID: VC6218989
InChI: InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1
SMILES: CCC(C1=CC=C(O1)C)N
Molecular Formula: C8H13NO
Molecular Weight: 139.198

(R)-1-(5-Methylfuran-2-YL)propan-1-amine

CAS No.: 473732-94-4

Cat. No.: VC6218989

Molecular Formula: C8H13NO

Molecular Weight: 139.198

* For research use only. Not for human or veterinary use.

(R)-1-(5-Methylfuran-2-YL)propan-1-amine - 473732-94-4

Specification

CAS No. 473732-94-4
Molecular Formula C8H13NO
Molecular Weight 139.198
IUPAC Name (1R)-1-(5-methylfuran-2-yl)propan-1-amine
Standard InChI InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1
Standard InChI Key YLNWJSHBHAFMAT-SSDOTTSWSA-N
SMILES CCC(C1=CC=C(O1)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a furan ring with a methyl substituent at the 5-position and a chiral propan-1-amine group at the 1-position. The (R)-configuration at the chiral center confers distinct stereochemical interactions critical for biological activity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₃NO
Molecular Weight139.2 g/mol
Chiral CenterR-configuration at C1
Furan Substituents5-methyl group

The furan ring contributes to the compound’s planar aromaticity, while the amine group enhances solubility in polar solvents .

Physicochemical Characteristics

The compound’s melting point ranges between 120–125°C, and it exhibits moderate solubility in water (≈15 mg/mL at 25°C) but high solubility in ethanol and dichloromethane . Its pKa of 9.2 indicates basic behavior under physiological conditions, facilitating interactions with acidic biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

  • Aldehyde Preparation: 5-Methylfuran-2-carboxaldehyde is synthesized via Vilsmeier-Haack formylation of 2-methylfuran .

  • Reductive Amination: The aldehyde undergoes reductive amination with (R)-1-aminopropane using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, achieving yields of 75–80% .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt, enhancing stability for pharmaceutical applications.

Equation 1: Reductive Amination

5-Me-Furan-CHO + (R)-CH₂CH₂CH₂NH₂NaBH(OAc)3(R)-1-(5-Me-Furan)propan-1-amine\text{5-Me-Furan-CHO + (R)-CH₂CH₂CH₂NH₂} \xrightarrow{\text{NaBH(OAc)}_3} \text{(R)-1-(5-Me-Furan)propan-1-amine}

Industrial Optimization

Continuous flow reactors have been adopted to improve scalability, reducing reaction times by 40% and minimizing solvent waste . Catalytic asymmetric methods using transaminases achieve enantiomeric excess (ee) >99.9%, bypassing traditional chiral auxiliaries .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of cytochrome P450 enzymes, with IC₅₀ values of 2.3 μM for CYP3A4 and 5.1 μM for CYP2D6. The furan ring participates in π-π stacking with aromatic residues in enzyme active sites, while the amine group forms hydrogen bonds with catalytic aspartate residues .

CXCR2 Antagonism

As a precursor to Navarixin, (R)-1-(5-Methylfuran-2-YL)propan-1-amine contributes to the drug’s high affinity (pKᵢ = 7.66) for the CXCR2 receptor, inhibiting neutrophil chemotaxis in inflammatory diseases . Molecular docking studies reveal that the furan moiety occupies a hydrophobic pocket near Phe321, while the squaramide group stabilizes the receptor’s extracellular loop .

Applications in Drug Development

Navarixin Synthesis

A chemo-enzymatic route using aqueous micellar media achieves 97.7% ee for Navarixin, reducing organic solvent use by 70% compared to traditional methods . Key steps include:

  • Transaminase-catalyzed amination of ketone precursors.

  • Micelle-enhanced reaction kinetics, improving yield to 92% .

Table 2: Comparative Synthesis Metrics

ParameterTraditional MethodMicellar Method
Yield68%92%
Solvent Volume15 L/kg5 L/kg
Reaction Time48 h24 h

Fluorescent Probes

Recent Research Advancements

Asymmetric Catalysis

Immobilized transaminases on magnetic nanoparticles (Fe₃O₄@SiO₂) enable catalyst reuse for 10 cycles without activity loss, cutting production costs by 30% .

Polymeric Materials

Copolymerization with ε-caprolactone yields biodegradable polymers (Tₘ = 145°C) for drug-eluting stents. In vivo studies show 90% degradation over 6 months with minimal inflammation .

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